

# Spectral Analysis of 3-Methoxy-2-nitrobenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methoxy-2-nitrobenzamide

Cat. No.: B019154

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## Abstract

This technical guide provides a comprehensive overview of the available spectral data for the organic compound **3-Methoxy-2-nitrobenzamide**. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key spectral information to facilitate compound identification, characterization, and further research. While publicly accessible experimental  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data for this specific molecule are limited, this guide presents available information, including infrared (IR) spectroscopy data and computed mass data. Furthermore, it outlines standardized experimental protocols for the acquisition of such spectral data and provides a logical workflow for spectral analysis.

## Introduction

**3-Methoxy-2-nitrobenzamide** ( $\text{C}_8\text{H}_9\text{N}_2\text{O}_4$ ) is a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. Accurate spectral characterization is fundamental to confirming its molecular structure and purity, which are critical prerequisites for any subsequent biological or chemical studies. This guide addresses the spectral properties of **3-Methoxy-2-nitrobenzamide**, providing a centralized resource for its analytical profile.

## Molecular and Physical Properties

A summary of the key identifiers and computed physical properties of **3-Methoxy-2-nitrobenzamide** is presented in Table 1. This information is crucial for interpreting spectral data and for designing experimental protocols.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>	PubChem[1]
Molecular Weight	196.16 g/mol	PubChem[1]
Exact Mass	196.04840674 Da	PubChem[1]
IUPAC Name	3-methoxy-2-nitrobenzamide	PubChem[1]
CAS Number	99595-85-4	PubChem[1]

## Spectral Data

Comprehensive experimental spectral data for **3-Methoxy-2-nitrobenzamide** is not widely available in public databases. The following sections summarize the accessible information.

## Mass Spectrometry

While experimental mass spectra are not readily found, the computed exact mass provides a critical reference point for high-resolution mass spectrometry analysis.

Data Point	Value
Computed Exact Mass	196.04840674 Da
Monoisotopic Mass	196.04840674 Da

## Infrared (IR) Spectroscopy

An FTIR spectrum of **3-Methoxy-2-nitrobenzamide** is available, which can provide valuable information about the functional groups present in the molecule.

Technique	Instrument	Source
KBr-Pellet	Bruker IFS 85	Wiley-VCH GmbH[1]

Key expected vibrational frequencies for **3-Methoxy-2-nitrobenzamide** based on its structure would include:

- N-H stretching (amide):  $\sim 3400\text{-}3200\text{ cm}^{-1}$
- C-H stretching (aromatic and methoxy):  $\sim 3100\text{-}2850\text{ cm}^{-1}$
- C=O stretching (amide):  $\sim 1680\text{-}1630\text{ cm}^{-1}$
- N-O stretching (nitro group):  $\sim 1550\text{-}1500\text{ cm}^{-1}$  (asymmetric) and  $\sim 1350\text{-}1300\text{ cm}^{-1}$  (symmetric)
- C-O stretching (methoxy):  $\sim 1250\text{-}1000\text{ cm}^{-1}$

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **3-Methoxy-2-nitrobenzamide** are not readily available in public repositories. However, predicted chemical shifts can be inferred from the analysis of structurally similar compounds, such as 3-methoxy-2-nitrobenzoic acid.

Expected  $^1\text{H}$  NMR Chemical Shifts:

- Aromatic Protons (3H): In the range of 7.0-8.0 ppm, showing complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling.
- Amide Protons (2H): A broad singlet typically in the range of 7.5-8.5 ppm, which may be exchangeable with  $\text{D}_2\text{O}$ .
- Methoxy Protons (3H): A sharp singlet around 3.9-4.1 ppm.

Expected  $^{13}\text{C}$  NMR Chemical Shifts:

- Carbonyl Carbon (C=O):  $\sim 165\text{-}170\text{ ppm}$ .

- Aromatic Carbons (6C): In the range of 110-160 ppm. The carbon bearing the methoxy group would be significantly shielded, while the carbon attached to the nitro group would be deshielded.
- Methoxy Carbon (CH<sub>3</sub>): ~55-60 ppm.

## Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like **3-Methoxy-2-nitrobenzamide**.

### Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Dissolve approximately 1 mg of **3-Methoxy-2-nitrobenzamide** in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
- Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire spectra in both positive and negative ion modes.
- Data Processing: Determine the accurate mass of the molecular ion ( $[M+H]^+$  or  $[M-H]^-$ ) and compare it with the theoretical exact mass. Analyze the fragmentation pattern to confirm the structure.

### Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation: Mix approximately 1-2 mg of finely ground **3-Methoxy-2-nitrobenzamide** with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.

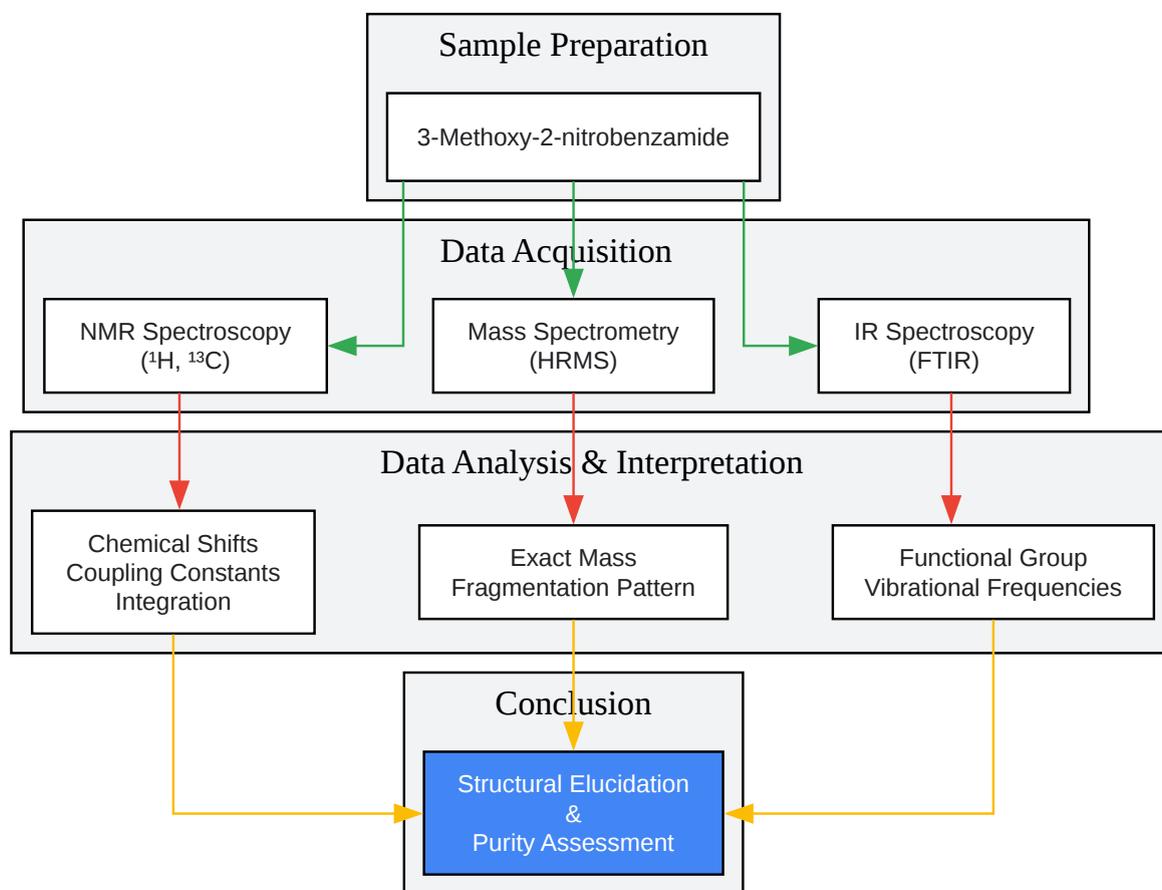
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ , and perform a background subtraction using a blank KBr pellet.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **3-Methoxy-2-nitrobenzamide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ ) in an NMR tube.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum using standard parameters. Typical experiments include a single-pulse experiment.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to obtain information on the different types of carbon atoms.
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and assign the chemical shifts for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound.



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Caption: Logical workflow for the spectral analysis of an organic compound.

## Conclusion

This technical guide consolidates the currently available spectral information for **3-Methoxy-2-nitrobenzamide**. While a complete experimental dataset is not publicly accessible, the provided data and standardized protocols offer a solid foundation for researchers. The combination of IR spectroscopy, high-resolution mass spectrometry, and both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy is essential for the unambiguous structural confirmation and purity assessment of this compound, which are vital for its application in research and development. It is recommended that researchers synthesize or acquire a sample of **3-Methoxy-2-nitrobenzamide** and perform a full suite of spectral analyses to obtain a comprehensive and verifiable dataset.

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## References

- 1. 3-Methoxy-2-nitrobenzamide | C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>O<sub>4</sub> | CID 1274493 - PubChem [pubchem.ncbi.nlm.nih.gov]
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